methyl 6-(furan-2-yl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate
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Overview
Description
Methyl 6-(furan-2-yl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate is a complex organic compound that features a furan ring, an indole core, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(furan-2-yl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves esterification to introduce the carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(furan-2-yl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the indole core can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur at the furan ring or the indole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced indole derivatives.
Substitution: Halogenated or nitrated furan and indole compounds.
Scientific Research Applications
Methyl 6-(furan-2-yl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of methyl 6-(furan-2-yl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects in disease treatment .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-(thiophen-2-yl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.
Methyl 6-(pyridin-2-yl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate: Contains a pyridine ring instead of a furan ring.
Uniqueness
The presence of the furan ring in methyl 6-(furan-2-yl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate imparts unique electronic and steric properties, making it distinct from its analogs. These properties can influence its reactivity and interactions with biological targets, potentially leading to different biological activities and applications .
Properties
Molecular Formula |
C15H15NO4 |
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Molecular Weight |
273.28 g/mol |
IUPAC Name |
methyl 6-(furan-2-yl)-2-methyl-4-oxo-1,5,6,7-tetrahydroindole-3-carboxylate |
InChI |
InChI=1S/C15H15NO4/c1-8-13(15(18)19-2)14-10(16-8)6-9(7-11(14)17)12-4-3-5-20-12/h3-5,9,16H,6-7H2,1-2H3 |
InChI Key |
GCBYENNZRKKIDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)CC(CC2=O)C3=CC=CO3)C(=O)OC |
Origin of Product |
United States |
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